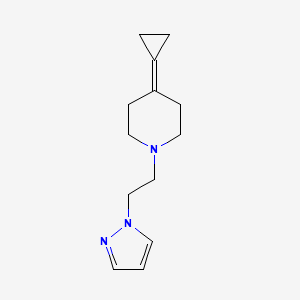

4-Cyclopropylidene-1-(2-pyrazol-1-ylethyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cyclopropylidene-1-(2-pyrazol-1-ylethyl)piperidine, also known as CPP, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A series of compounds related to 4-Cyclopropylidene-1-(2-pyrazol-1-ylethyl)piperidine were synthesized and evaluated for their antiviral and cytotoxic activities. Specifically, compounds were assessed for activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), with some showing moderate activity against HIV-1. Furthermore, a range of compounds exhibited broad-spectrum antitumor activity, highlighting the potential of these structures in antiviral and anticancer research (El-Subbagh et al., 2000).

Enhancement of Water Solubility

Efforts to increase the water solubility of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are structurally related to this compound, were undertaken to improve their applicability in biological contexts. By modifying the C(5) position with a 4-pyridylcarbamoyl moiety, researchers aimed to enhance solubility at physiological pH, making these compounds suitable for intravenous infusion and highlighting the importance of solubility in drug design (Baraldi et al., 2012).

Anti-HIV-1 and Cytotoxicity Studies

A study on piperidyl-thienyl chalcones and their 2-pyrazoline derivatives, which share a structural motif with this compound, demonstrated potential anti-HIV activity. This research underlines the critical role of substituent type and position in determining cytotoxic and anti-HIV-1 activities, pointing to the nuanced relationship between structure and biological function (Rizvi et al., 2012).

Synthesis of Key Intermediates for Drug Development

The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the development of Crizotinib, exemplifies the application of this compound-related compounds in the synthesis of therapeutically relevant molecules. This work highlights the critical role of such intermediates in facilitating the development of new treatments (Fussell et al., 2012).

Mecanismo De Acción

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s suggested that pyrazole-bearing compounds may interact with their targets in a way that inhibits the growth of certain pathogens, such asLeishmania and Plasmodium species .

Biochemical Pathways

It’s known that pyrazole-bearing compounds can interfere with the life cycle ofLeishmania and Plasmodium species, potentially disrupting key biochemical pathways .

Result of Action

It’s suggested that pyrazole-bearing compounds may exhibit potent antileishmanial and antimalarial activities, indicating that they could have significant effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

4-cyclopropylidene-1-(2-pyrazol-1-ylethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c1-6-14-16(7-1)11-10-15-8-4-13(5-9-15)12-2-3-12/h1,6-7H,2-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNKUFRVIPZMMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)CCN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}prop-2-enamide](/img/structure/B2779345.png)

![N-(1-cyanocyclopentyl)-2-[3-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2779353.png)

![N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2779361.png)

![2-(4-ethoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2779362.png)